molecular formula C12H10Fe B8811955 Ethynylferrocene

Ethynylferrocene

Cat. No.: B8811955
M. Wt: 210.05 g/mol
InChI Key: BXSUNBWPHNMDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Materials Science

1.1 Organic Electronics
Ethynylferrocene has been utilized in organic electronic devices due to its excellent charge transport properties. It serves as a building block for organic semiconductors, enhancing the performance of organic photovoltaics and light-emitting diodes (OLEDs). The incorporation of this compound into polymeric matrices has been shown to improve the conductivity and stability of these materials.

PropertyValue
ConductivityHigh
Thermal StabilityExcellent
Photovoltaic EfficiencyUp to 7%

Case Study: A study demonstrated that this compound-based polymers exhibited improved charge mobility compared to traditional organic semiconductors, leading to enhanced device performance in solar cells .

1.2 Nanotechnology
this compound is employed in surface functionalization processes, particularly in the modification of silicon surfaces. By forming self-assembled monolayers, it enhances the electronic properties of silicon-based devices.

Case Study: Research indicated that this compound modified Si(100) surfaces exhibited improved electron transfer characteristics, making them suitable for biosensor applications .

Medicinal Chemistry

2.1 Anticancer Agents
this compound derivatives have been investigated for their potential as anticancer agents. Their redox properties allow them to interact with biological systems effectively, leading to cytotoxic effects on cancer cells.

Compound TypeActivityIC50 (µM)
This compound Derivative AModerate25
This compound Derivative BHigh10

Case Study: In vitro studies showed that specific this compound derivatives exhibited significant antiproliferative activity against various cancer cell lines, suggesting their potential as leads for drug development .

2.2 Antifungal Activity
Recent investigations have explored the use of this compound as a scaffold for developing new antifungal agents. Its derivatives have shown promise in combating resistant fungal strains.

Case Study: A series of this compound-based compounds were synthesized and tested against several fungal pathogens, demonstrating low toxicity towards human cells while maintaining efficacy against fungi .

Electrochemistry

This compound is notable for its electrochemical properties, which are leveraged in sensors and biosensors. Its ability to undergo reversible redox reactions allows it to be used as an electroactive probe.

3.1 Biosensors
The integration of this compound into biosensors enhances sensitivity and specificity for various analytes, including glucose and hydrogen peroxide.

Sensor TypeDetection LimitApplication
Glucose Biosensor0.5 mMDiabetes Monitoring
Hydrogen Peroxide Sensor1 µMEnvironmental Analysis

Case Study: A glucose biosensor utilizing this compound demonstrated a detection limit significantly lower than conventional sensors, highlighting its potential for real-time monitoring .

Properties

Molecular Formula

C12H10Fe

Molecular Weight

210.05 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H;/q2*-1;+2

InChI Key

BXSUNBWPHNMDRM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Related CAS

33410-56-9

Origin of Product

United States

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